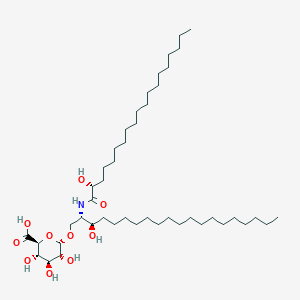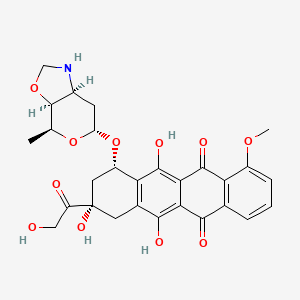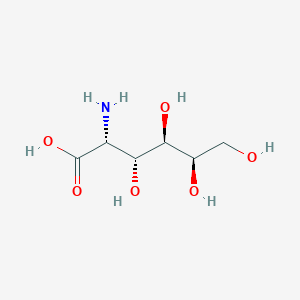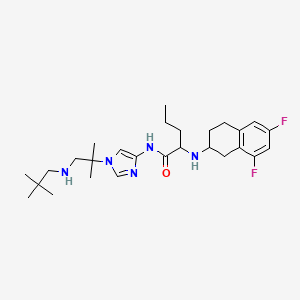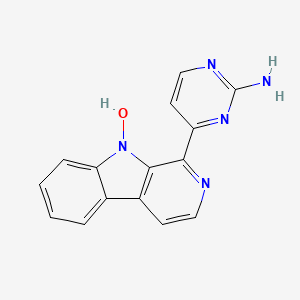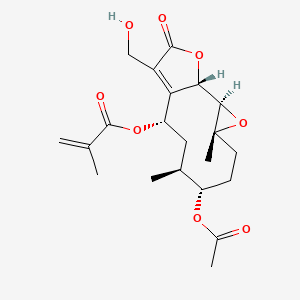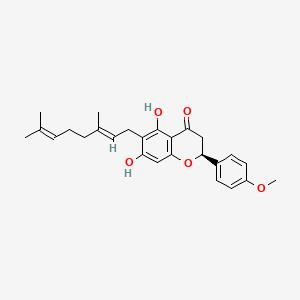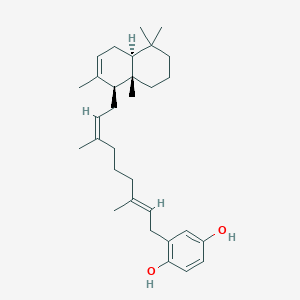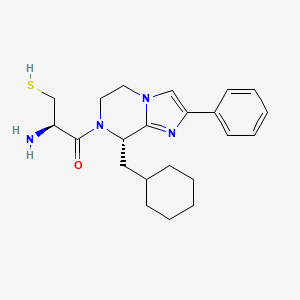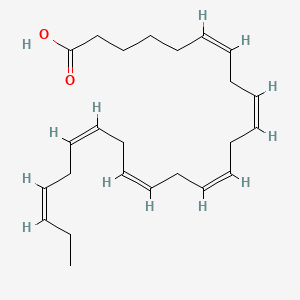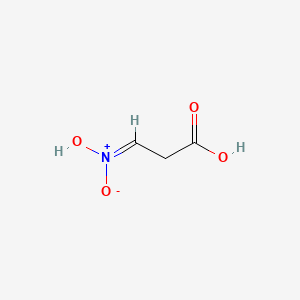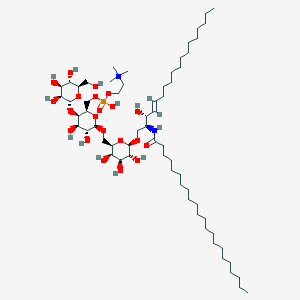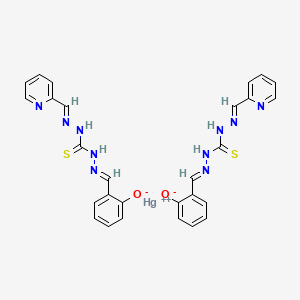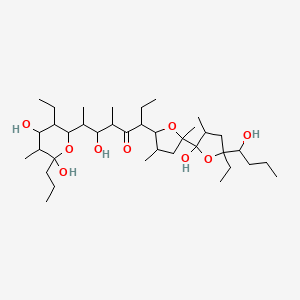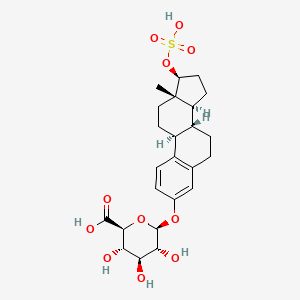
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate is a steroid glucosiduronic acid.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Interactions
- Liver Metabolism: In studies involving human liver tissues, 17beta-Estradiol is primarily metabolized into estrone-3-sulfate and 17beta-estradiol-3-sulfate, with sulfurylation being the favored conjugation mechanism over glucuronidation (Hobkirk, Mellor, & Nilsen, 1975).
- Renal Tissue Synthesis: Human renal tissue can synthesize estrogen sulfates, including estradiol-17-glucuronide, estrone sulfate, and estradiol-3-sulfate. This was the first report of in vitro synthesis of estrogen sulfates by adult renal tissue (Mellor & Hobkirk, 1975).
- Binding to Proteins: The binding of estradiol-17beta sulfates to human serum albumin (HSA) and in plasma has been studied, revealing multiple binding sites with varying association constants (Rosenthal, Ludwig, Pietrzak, & Sandberg, 1975).
Environmental Impact and Degradation
- Estrogen Degradation in Water Systems: A study demonstrated the enzymatic degradation of estrogens, including 17beta-estradiol 3-(beta-D-glucuronide), in sewage treatment systems, highlighting the potential environmental impact and remediation strategies (Tanaka et al., 2009).
- Presence in Wastewater: Analysis of wastewater in Japan identified the presence of various estrogen conjugates, including beta-estradiol 17-(beta-D)-glucuronide, indicating environmental exposure and potential ecological effects (Komori, Tanaka, Okayasu, Yasojima, & Sato, 2004).
Pharmacokinetics and Pharmacodynamics
- Cholestasis Induction: Estradiol-17 beta-D-glucuronide has been studied for its role in inducing cholestasis, a liver condition, providing insights into the pathogenesis of intrahepatic cholestasis of pregnancy (Meyers, Slikker, Pascoe, & Vore, 1980).
Propiedades
Nombre del producto |
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate |
|---|---|
Fórmula molecular |
C24H32O11S |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O11S/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |
Clave InChI |
XZXBPAODZJETKT-QXYWQCSFSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



